

An In-depth Technical Guide to Acrisorcin (C₂₅H₂₈N₂O₂)

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Compound of Interest

Compound Name: Acrisorcin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Acrisorcin, with the molecular formula C₂₅H₂₈N₂O₂, is a topical anti-infective agent, historically used as a fungicide for the treatment of pityriasis versicolor. It is a 1:1 molecular complex of 9-aminoacridine and 4-hexylresorcinol.[1][2][3][4] This technical guide provides a comprehensive overview of **Acrisorcin**, including its chemical and physical properties, synthesis, mechanism of action, and proposed experimental protocols for its analysis and evaluation. The information is intended for researchers, scientists, and professionals in drug development who may have an interest in this compound or its components for further investigation.

Chemical and Physical Properties

Acrisorcin is a combination of the active ingredients 9-aminoacridine and 4-hexylresorcinol.[3][4] The overall molecular formula is C₂₅H₂₈N₂O₂. [2] It is also known by the synonyms Akrinol and **Acrisorcina**. [2]

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| Molecular Formula | C ₂₅ H ₂₈ N ₂ O ₂ | [2] |
| Molecular Weight | 388.51 g/mol | [2] |
| CAS Number | 7527-91-5 | [2] |
| Appearance | Yellow, crystalline solid | [5] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Dry, dark, at 0-4°C for short term, -20°C for long term | [2] |

Component Breakdown:

| Component | Molecular Formula | Molecular Weight (g/mol) |
|-------------------|--|----------------------------|
| 9-Aminoacridine | C ₁₃ H ₁₀ N ₂ | 194.23 |
| 4-Hexylresorcinol | C ₁₂ H ₁₈ O ₂ | 194.27 |

Synthesis of Acrisorcin

A detailed manufacturing process for **Acrisorcin** has been previously described and can be adapted into the following experimental protocol.

Experimental Protocol: Synthesis of Acrisorcin

Materials:

- 4-Hexylresorcinol
- Potassium hydroxide
- Deionized water
- 9-Aminoacridine

- Concentrated hydrochloric acid

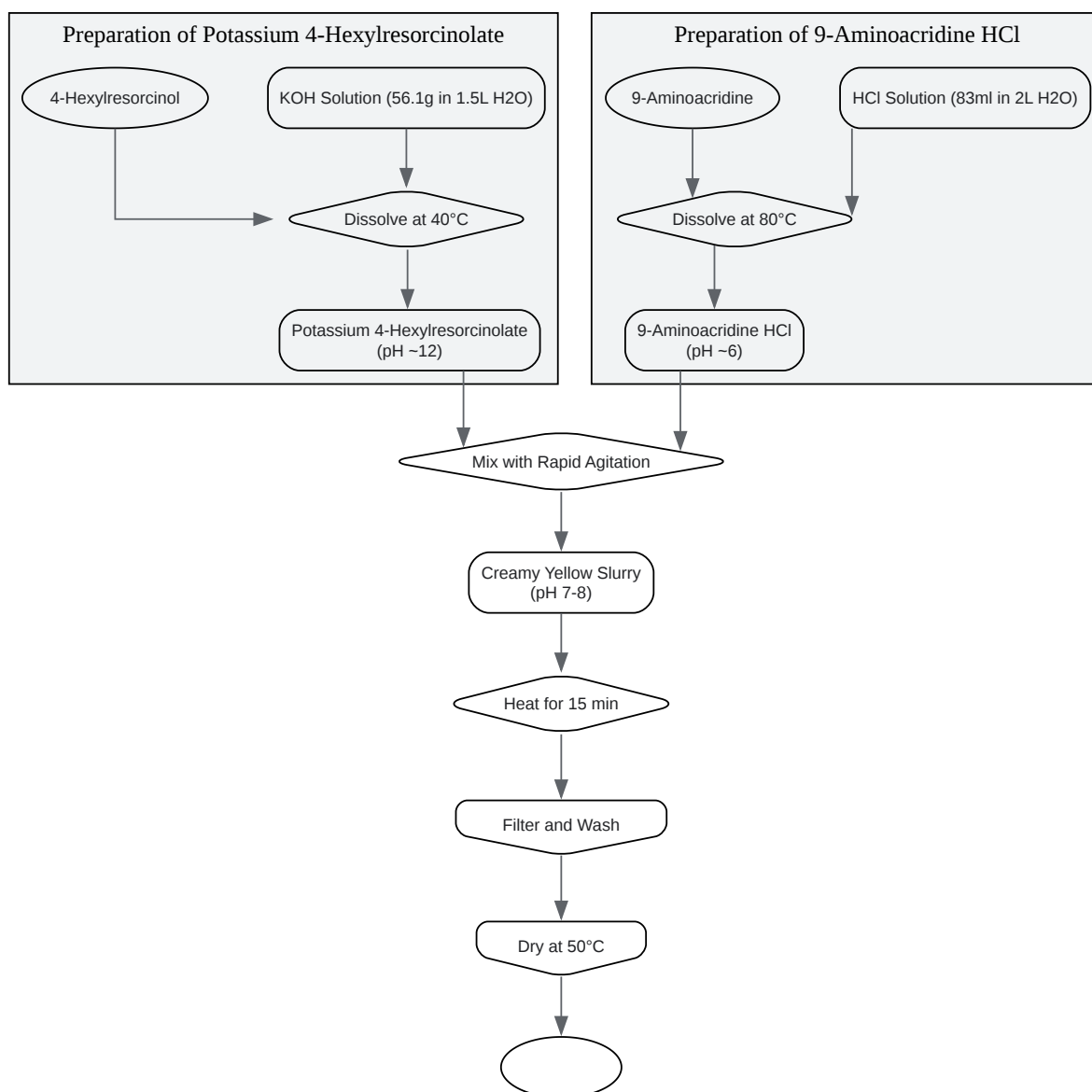
Procedure:

- Preparation of Potassium 4-Hexylresorcinolate Solution:
 - Dissolve 56.1 g of potassium hydroxide in 1.5 L of deionized water with stirring.
 - To this solution, add 194.0 g of 4-hexylresorcinol.
 - Heat the mixture to approximately 40°C with continuous stirring until a complete solution is achieved. The pH of this solution should be around 12.
- Preparation of 9-Aminoacridine Hydrochloride Solution:
 - In a separate vessel, heat 2 L of deionized water to approximately 80°C with stirring.
 - Carefully add 83 ml of concentrated hydrochloric acid to the heated water.
 - Slowly add 194.0 g of 9-aminoacridine to the acidic solution.
 - Continue heating and stirring until a clear solution is obtained.
 - Adjust the pH to approximately 6 by adding small increments of concentrated hydrochloric acid.
- Formation of **Acrisorcin**:
 - Slowly add the potassium 4-hexylresorcinolate solution to the 9-aminoacridine hydrochloride solution under rapid agitation.
 - A copious yellow precipitate will form, which will become a creamy slurry upon continued addition and stirring.
 - At the end of the addition, the pH of the slurry should be between 7 and 8.
- Isolation and Purification:
 - Continue stirring the slurry while heating for an additional 15 minutes.

- Rapidly filter the hot slurry using a Buchner funnel.
- Wash the collected product thoroughly with approximately 1 L of cold deionized water until the filtrate is a very pale yellow.
- Press the product to remove excess water and then dry it in an oven at 50°C for 2-3 hours.

The resulting product is 9-aminoacridine 4-hexylresorcinolate (**Acrisorcin**).

Synthesis Workflow



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Caption: Workflow for the synthesis of **Acrisorcin**.

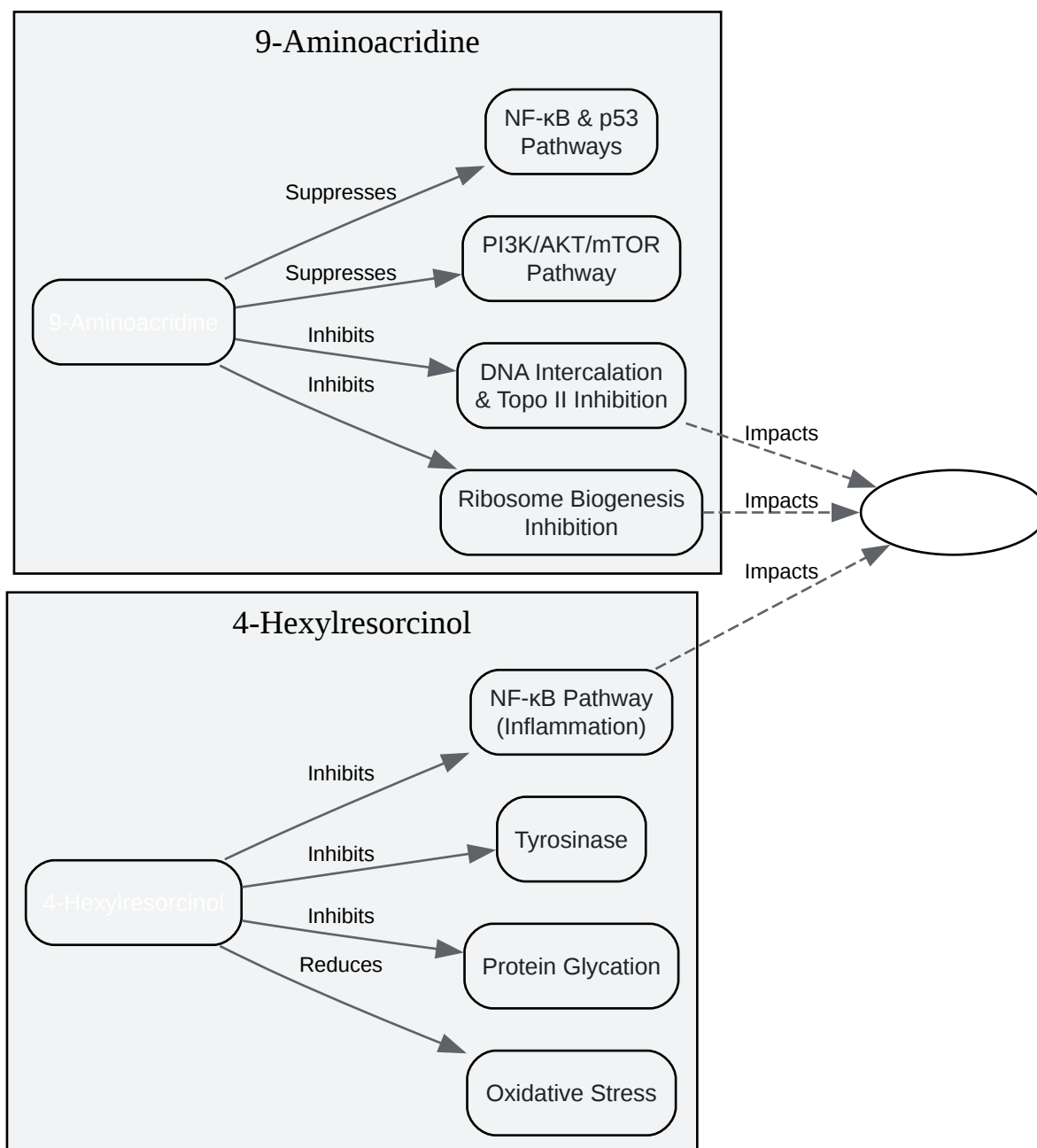
Mechanism of Action

The antifungal activity of **Acrisorcin** is attributed to the combined actions of its two components, 9-aminoacridine and 4-hexylresorcinol.

- **9-Aminoacridine:** This component is a fluorescent dye that acts as a slow-acting germicide against bacteria and fungi.[6] Its mechanism involves intercalation into DNA, which can inhibit DNA transcription and replication. It has also been shown to be an inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication.[7] Furthermore, studies have indicated that 9-aminoacridine can inhibit ribosome biogenesis by affecting both the transcription and processing of ribosomal RNA.[3] It may also impact signaling pathways such as PI3K/AKT/mTOR, NF-κB, and p53, which are often deregulated in various diseases.[7]
- **4-Hexylresorcinol:** This alkylresorcinol derivative possesses antiseptic, anesthetic, and anthelmintic properties.[1][8] Its mechanism of action is multifaceted. It acts as an antioxidant, protecting cells from oxidative damage induced by factors like UV radiation.[8] It also functions as an anti-glycation agent, inhibiting the non-enzymatic glycosylation of proteins that contributes to skin aging.[8] In the context of antifungal activity, its antiseptic properties are key. Additionally, it is an inhibitor of tyrosinase, an enzyme involved in melanin synthesis, which may have implications for its effects on skin pigmentation disorders.[1][8] Its anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.[8]

The combination of these two molecules in **Acrisorcin** likely results in a multi-target antifungal effect, although specific studies on the synergistic action of this particular complex are not readily available in recent literature.

Signaling Pathways of Acrisorcin Components



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Caption: Mechanisms of the individual components of **Acrisorcin**.

Proposed Experimental Protocols

The following protocols are proposed for the characterization and evaluation of **Acrisorcin**. These are based on established methodologies for similar compounds and would require

specific validation for **Acrisorcin**.

Analytical Characterization

4.1.1. High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for determining the purity of **Acrisorcin** and for quantifying it in any formulations.

Proposed HPLC Method:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 2.8) and an organic solvent (e.g., acetonitrile or methanol). The gradient would need to be optimized to achieve separation of **Acrisorcin** from its individual components and any potential degradation products.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectra of 9-aminoacridine and 4-hexylresorcinol (a wavelength around 280 nm may be a suitable starting point).
- Injection Volume: 10-20 μ L.
- Temperature: 25-30°C.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be used to confirm the chemical structure of synthesized **Acrisorcin**.

Proposed NMR Analysis:

- Solvent: Deuterated dimethyl sulfoxide (DMSO- d_6), given the known solubility of **Acrisorcin** in DMSO.[\[2\]](#)
- Spectra: ^1H NMR and ^{13}C NMR spectra should be acquired.

- Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, should be compared to the expected values for a 1:1 complex of 9-aminoacridine and 4-hexylresorcinol.

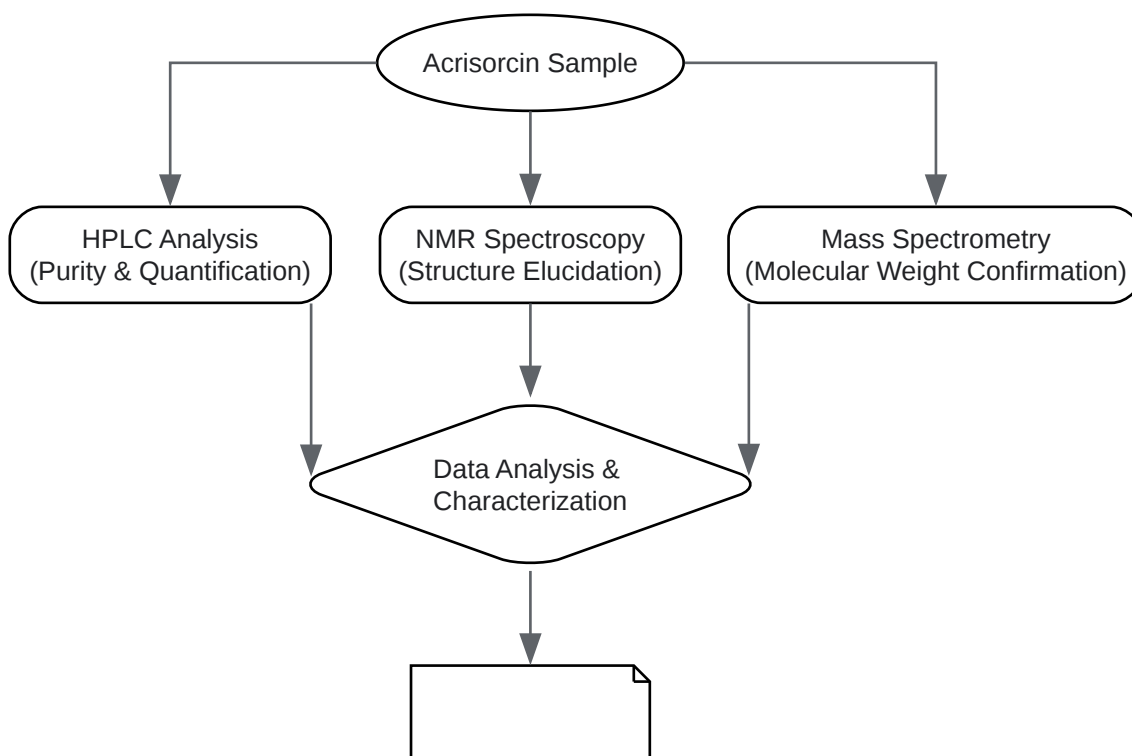
4.1.3. Mass Spectrometry (MS)

MS would be used to confirm the molecular weight of **Acrisorcin**.

Proposed MS Analysis:

- Ionization Technique: Electrospray ionization (ESI) would be a suitable technique.
- Analysis: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **Acrisorcin** (388.51 g/mol). High-resolution mass spectrometry would provide the exact mass, confirming the molecular formula $\text{C}_{25}\text{H}_{28}\text{N}_2\text{O}_2$.

Analytical Workflow



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Caption: Proposed analytical workflow for **Acrisorcin**.

Antifungal Susceptibility Testing

Given that **Acrisorcin** was used to treat pityriasis versicolor, its antifungal activity should be evaluated against *Malassezia* species, the causative agents of this condition. A broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is proposed.

Proposed MIC Assay Protocol:

- Organism: *Malassezia furfur* or other relevant *Malassezia* species.
- Medium: A lipid-supplemented broth medium is required for the growth of *Malassezia*. A suitable medium could be RPMI 1640 supplemented with glucose, peptone, ox bile, malt extract, glycerol, and Tween.
- Procedure:
 - Prepare a stock solution of **Acrisorcin** in DMSO.
 - Perform serial two-fold dilutions of **Acrisorcin** in the specialized broth medium in a 96-well microtiter plate.
 - Prepare an inoculum of the *Malassezia* species and adjust it to a standardized concentration.
 - Add the inoculum to each well of the microtiter plate.
 - Include positive (no drug) and negative (no organism) controls.
 - Incubate the plate at 32°C for 72 hours.
 - The MIC is determined as the lowest concentration of **Acrisorcin** that inhibits visible growth of the yeast.

Conclusion

Acrisorcin is a historically significant antifungal agent with a unique composition as a molecular complex of 9-aminoacridine and 4-hexylresorcinol. Its dual mechanism of action, targeting multiple cellular processes in fungi, makes it an interesting subject for further study. While it is no longer in clinical use, the information and proposed protocols in this guide provide a framework for researchers who may wish to reinvestigate its properties or use it as a lead compound in the development of new antifungal therapies. Further research would be necessary to obtain modern, comprehensive data on its efficacy, safety, and stability.

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